molecular formula C16H21IN2O3 B4146362 3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione

3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4146362
M. Wt: 416.25 g/mol
InChI Key: DKZDTAXZYPGKOY-UHFFFAOYSA-N
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Description

3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure that includes an iodinated phenoxy group, a butyl chain, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common route starts with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with 4-bromobutyl bromide to form 4-(2-iodo-4-methylphenoxy)butyl bromide. The final step involves the reaction of this intermediate with 5,5-dimethyl-2,4-imidazolidinedione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodinated phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The imidazolidinedione core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The iodinated phenoxy group can facilitate binding to specific sites, while the imidazolidinedione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-(2-iodo-4-methylphenoxy)butyl]-4(3H)-quinazolinone
  • **4-(tert-butyl)-2-iodo-1-nitrobenzene

Uniqueness

Compared to similar compounds, 3-[4-(2-Iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of an iodinated phenoxy group and an imidazolidinedione core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(2-iodo-4-methylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-11-6-7-13(12(17)10-11)22-9-5-4-8-19-14(20)16(2,3)18-15(19)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZDTAXZYPGKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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